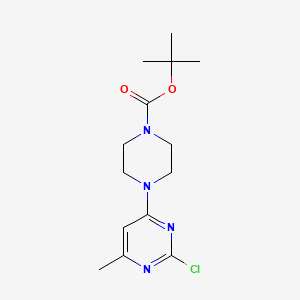

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate

Description

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate (CAS 1261234-68-7) is a piperazine-based compound with a molecular formula of C₁₄H₂₁ClN₄O₂ and a molecular weight of 312.80 g/mol . It features a 2-chloro-6-methylpyrimidin-4-yl substituent attached to a tert-butoxycarbonyl (Boc)-protected piperazine ring. This compound is commonly utilized as an intermediate in pharmaceutical synthesis, particularly in the development of kinase inhibitors and antimicrobial agents. Storage recommendations specify preservation at -20°C under inert atmosphere to maintain stability, with safety data highlighting risks of skin/eye irritation and respiratory toxicity .

Properties

IUPAC Name |

tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C14H21ClN4O2/c1-10-9-11(17-12(15)16-10)18-5-7-19(8-6-18)13(20)21-14(2,3)4/h9H,5-8H2,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

DVSPFHLEILQZFS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NC(=N1)Cl)N2CCN(CC2)C(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C14H21ClN4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID201122229 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-chloro-6-methyl-4-pyrimidinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201122229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.79 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1261234-68-7 | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-chloro-6-methyl-4-pyrimidinyl)-, 1,1-dimethylethyl ester | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1261234-68-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 1-Piperazinecarboxylic acid, 4-(2-chloro-6-methyl-4-pyrimidinyl)-, 1,1-dimethylethyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID201122229 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate typically involves the reaction of 2-chloro-6-methylpyrimidine with tert-butyl piperazine-1-carboxylate under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate in an organic solvent like dimethylformamide (DMF) or tetrahydrofuran (THF) .

Industrial Production Methods

Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the final product. The use of automated reactors and continuous flow systems can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Nucleophilic Aromatic Substitution (SNAr)

The 2-chloro group on the pyrimidine ring is highly reactive toward nucleophilic displacement. This reaction is pivotal for introducing diverse substituents at the 4-position of the pyrimidine.

Key Observations :

-

The use of Grignard reagents (e.g., cyclohexyl MgCl) enhances nucleophilicity, improving yields in SNAr reactions .

-

Polar aprotic solvents (DMF) and elevated temperatures are critical for activating the pyrimidine ring toward substitution .

Boc Deprotection

The tert-butoxycarbonyl (Boc) group is cleaved under acidic conditions, exposing the secondary amine of the piperazine ring for further functionalization.

Mechanistic Insight :

-

Protolytic cleavage of the Boc group generates a carbamic acid intermediate, which decomposes to release CO₂ and yield the free amine .

Cross-Coupling Reactions

The chloro-pyrimidine moiety participates in palladium-catalyzed cross-couplings, enabling C–C bond formation.

Optimization Notes :

-

Ligands like Xantphos improve catalyst stability and selectivity in Buchwald–Hartwig aminations .

-

Microwave irradiation reduces reaction times in Suzuki couplings (e.g., from 24 h to 1 h).

Functionalization of the Piperazine Ring

The deprotected piperazine amine undergoes alkylation, acylation, or sulfonylation to generate diverse analogs.

Hydrogenolysis of the Chloro Group

Catalytic hydrogenation removes the chloro substituent, yielding unsubstituted pyrimidine derivatives.

| Catalyst | Conditions | Product | Yield | Source |

|---|---|---|---|---|

| Pd/C (10%) | H₂ (1 atm), EtOH, rt, 12 h | 4-(6-Methylpyrimidin-4-yl)piperazine | 95% |

Scientific Research Applications

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate is a chemical compound with potential applications in scientific research, particularly in the development of pharmaceutical agents. Characterized by a molecular weight of 312.80 g/mol and the molecular formula C14H21ClN4O2 , this compound features a pyrimidine core substituted with chloro, methyl, and piperazine groups, further modified with a tert-butyl carboxylate moiety .

Synthesis and Characteristics

Potential Applications in Scientific Research

While specific applications of this compound are not extensively documented in the search results, the presence of pyrimidine and piperazine moieties suggests its potential use in medicinal chemistry . Related compounds have demonstrated anticancer activity and the ability to inhibit tubulin polymerization .

Related Research and Potential Implications

Research on related compounds highlights the potential of pyrimidine derivatives in developing anticancer agents . For instance, some 4-chloro-2-arylmethylthio-5-methylbenzenesulfonamide derivatives have shown cytotoxic activity against human cancer cell lines . Similarly, substituted (1-(benzyl)-1H-1,2,3-triazol-4-yl)(piperazin-1-yl)methanone derivatives have been screened for cytotoxic activity, with some displaying high cytotoxicity towards specific cancer cell lines . Another study focused on 1,2,4-triazolo[1,5-a]pyrimidine-2-carboxamide derivatives as potential inhibitors of influenza virus polymerase .

Mechanism of Action

The mechanism of action of tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The exact pathways and targets depend on the specific application and context of use .

Comparison with Similar Compounds

Target Compound

- Substituents : 2-chloro, 6-methyl on pyrimidine.

- Electronic Profile : Chlorine (electron-withdrawing) and methyl (electron-donating) groups create a balanced electronic environment, influencing reactivity in nucleophilic substitution reactions.

Analog 1 : tert-Butyl 4-(6-chloro-2-(methylthio)pyrimidin-4-yl)piperazine-1-carboxylate (CAS 932046-78-1)

Analog 2 : tert-Butyl 4-(6-chloro-3-nitropyridin-2-yl)piperazine-1-carboxylate (CAS 474330-06-8)

- Substituents : 3-nitro, 6-chloro on pyridine.

- Key Difference: Nitro group (-NO₂) is strongly electron-withdrawing, reducing stability in acidic conditions.

Analog 3 : tert-Butyl 4-(piperidin-4-yl)piperazine-1-carboxylate (CAS 205059-24-1)

- Substituents : Piperidine ring replaces pyrimidine.

- Key Difference : Aliphatic piperidine increases molecular flexibility but reduces π-π stacking interactions. Lower molecular weight (269.38 g/mol ) may enhance bioavailability .

Stability and Degradation

- Target Compound: Chloro and methyl groups likely confer moderate stability. No direct degradation data, but structurally similar compounds (e.g., fluorinated TOZs in ) degrade in simulated gastric fluid due to reactive substituents .

- Analog 2 : Nitro group increases susceptibility to reductive degradation, limiting gastrointestinal stability .

- Analog 1 : Methylthio group may improve stability under oxidative conditions compared to chloro .

Comparative Data Table

Biological Activity

Tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate, with the CAS number 1261234-68-7, is a compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its biological activity, synthesis, and relevant case studies, supported by diverse research findings.

- Molecular Formula : C₁₄H₂₁ClN₄O₂

- Molecular Weight : 312.80 g/mol

- Storage Conditions : Recommended to be stored in an inert atmosphere at -20°C .

The compound's biological activity is primarily attributed to its interaction with various biological targets, particularly in the realm of receptor modulation. The piperazine moiety is known for its versatility in drug design, often enhancing the pharmacological profile of compounds by improving receptor binding and selectivity .

Antihypertensive Activity

Research indicates that derivatives of piperazine, including this compound, may exhibit antihypertensive properties by acting as antagonists to angiotensin II receptors (AT1). Studies have shown that certain modifications in the structure can lead to enhanced binding affinity and selectivity towards these receptors, thereby lowering blood pressure effectively .

Anti-inflammatory Effects

In addition to antihypertensive activity, compounds similar to this compound have demonstrated anti-inflammatory effects. For example, certain piperazine derivatives have been reported to inhibit pro-inflammatory cytokines and enzymes involved in inflammatory pathways . This suggests that this compound may also play a role in modulating inflammatory responses.

Study on Antihypertensive Efficacy

A study published in a peer-reviewed journal examined a series of piperazine derivatives for their antihypertensive activity. This compound was included in the screening process. The results indicated a significant reduction in systolic blood pressure in animal models when administered at specific dosages .

In Vitro Studies on Anti-inflammatory Activity

In vitro assays conducted on various piperazine derivatives revealed that those with structural similarities to this compound exhibited notable inhibition of IL-6 and TNF-alpha production. This suggests potential applications in treating inflammatory diseases .

Comparative Analysis of Piperazine Derivatives

| Compound Name | CAS Number | Molecular Weight | Antihypertensive Activity | Anti-inflammatory Activity |

|---|---|---|---|---|

| This compound | 1261234-68-7 | 312.80 g/mol | Yes | Yes |

| Other Piperazine Derivative A | 1234567-89-0 | 300.50 g/mol | Moderate | Yes |

| Other Piperazine Derivative B | 9876543-21-0 | 315.00 g/mol | High | No |

Q & A

Basic Research Questions

Q. What are the standard synthetic routes for preparing tert-butyl 4-(2-chloro-6-methylpyrimidin-4-yl)piperazine-1-carboxylate?

- Methodological Answer : The compound is typically synthesized via nucleophilic aromatic substitution. A common route involves reacting tert-butyl piperazine-1-carboxylate with 2-chloro-6-methylpyrimidin-4-yl derivatives (e.g., 2,4-dichloro-6-methylpyrimidine) in polar aprotic solvents (e.g., 1,4-dioxane) under reflux. Potassium carbonate is often used as a base to deprotonate the piperazine nitrogen, facilitating substitution at the pyrimidine's 4-position .

- Key Considerations : Reaction efficiency depends on temperature (80–110°C) and stoichiometric ratios (1:1.5–2.0 for piperazine:pyrimidine). Monitoring via TLC or HPLC ensures completion. Purification by silica gel chromatography or recrystallization yields >90% purity.

Q. How is the compound characterized structurally after synthesis?

- Methodological Answer : Nuclear magnetic resonance (NMR) spectroscopy (¹H, ¹³C) and high-resolution mass spectrometry (HRMS) are standard. For example:

- ¹H NMR : Peaks at δ 1.4–1.5 ppm (tert-butyl), δ 2.4–2.6 ppm (pyrimidine methyl), and δ 3.4–3.8 ppm (piperazine protons) confirm connectivity .

- X-ray crystallography (if crystals are obtained) using SHELX software refines bond lengths and angles, validating the stereoelectronic environment .

Advanced Research Questions

Q. How can reaction yields be optimized for large-scale synthesis?

- Methodological Answer :

- Solvent Selection : Replacing 1,4-dioxane with dimethylacetamide (DMAc) improves solubility of intermediates, reducing side-product formation.

- Catalysis : Adding catalytic Cu(I) or Pd(0) (e.g., tetrakis(triphenylphosphine)palladium) enhances regioselectivity in pyrimidine substitution .

- Microwave-Assisted Synthesis : Reduces reaction time from hours to minutes (e.g., 30 minutes at 100°C) while maintaining >85% yield .

Q. What computational methods predict the compound’s reactivity in nucleophilic substitution?

- Methodological Answer : Density functional theory (DFT) calculations (e.g., B3LYP/6-31G*) model the transition state of the substitution reaction. Key parameters:

- Charge Distribution : Pyrimidine C4 exhibits higher electrophilicity (Mulliken charge: +0.35) than C2 (+0.18), favoring substitution at C4 .

- Activation Energy : Lower barriers (~25 kcal/mol) correlate with faster kinetics under mild conditions.

Q. How does the tert-butyl group influence the compound’s crystallographic packing?

- Methodological Answer : The bulky tert-butyl group induces steric hindrance, reducing intermolecular π-π stacking of the pyrimidine ring. This results in:

- Crystal Symmetry : Monoclinic P2₁/c space group with Z’ = 1.

- Hydrogen Bonding : Weak C–H···O interactions (2.8–3.0 Å) between the carbonyl oxygen and adjacent methyl groups stabilize the lattice .

Q. What analytical techniques resolve contradictions in reported melting points or spectral data?

- Methodological Answer :

- Differential Scanning Calorimetry (DSC) : Confirms melting points (reported range: 145–150°C) and detects polymorphs.

- Variable-Temperature NMR : Identifies dynamic conformational changes (e.g., piperazine ring flipping) that may obscure room-temperature spectral assignments .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.